molecular formula C15H22N2O3 B14063191 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide CAS No. 102128-81-4

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide

Katalognummer: B14063191
CAS-Nummer: 102128-81-4
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: VMDUTZVHMLGVKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide is a complex organic compound with a molecular formula of C17H26N2O3. It is known for its unique structure, which includes a benzodioxan ring, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide typically involves the reaction of 1,4-benzodioxan-2-ylmethylamine with N,N-dimethylpropionamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide
  • 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-ethylpropionamide

Uniqueness

Compared to similar compounds, 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide is unique due to its specific structural features and the presence of the dimethylpropionamide group. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

102128-81-4

Molekularformel

C15H22N2O3

Molekulargewicht

278.35 g/mol

IUPAC-Name

3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N,N-dimethylpropanamide

InChI

InChI=1S/C15H22N2O3/c1-16(2)15(18)8-9-17(3)10-12-11-19-13-6-4-5-7-14(13)20-12/h4-7,12H,8-11H2,1-3H3

InChI-Schlüssel

VMDUTZVHMLGVKT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)CCN(C)CC1COC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.